molecular formula C27H26N2O5 B14090015 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol

Cat. No.: B14090015
M. Wt: 458.5 g/mol
InChI Key: BVVJBNCKYQCLOM-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone. The final step involves coupling the benzodioxin and pyrazole intermediates with a phenol derivative under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxin and pyrazole rings can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxyphenyl)methoxy]phenol

InChI

InChI=1S/C27H26N2O5/c1-3-18-12-21(23(30)14-25(18)34-16-17-4-7-20(31-2)8-5-17)27-22(15-28-29-27)19-6-9-24-26(13-19)33-11-10-32-24/h4-9,12-15,30H,3,10-11,16H2,1-2H3,(H,28,29)

InChI Key

BVVJBNCKYQCLOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)OC)O)C3=C(C=NN3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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